molecular formula C18H12BrFN8O2 B11534040 1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide

1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide

Cat. No.: B11534040
M. Wt: 471.2 g/mol
InChI Key: FJQSWHNYEZHJIL-LSFURLLWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide is a complex organic compound that features multiple functional groups, including oxadiazole, triazole, and hydrazide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide typically involves a multi-step process:

Industrial Production Methods

Industrial production of such complex compounds typically involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced back to an amino group.

    Substitution: Halogen atoms (e.g., bromine, fluorine) can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines, thiols, and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, antiviral, or anticancer properties. These activities can be explored through in vitro and in vivo studies.

Medicine

In medicinal chemistry, this compound can serve as a lead compound for the development of new drugs. Its structural features may interact with various biological targets, making it a potential candidate for drug discovery.

Industry

In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can be elucidated through biochemical assays and molecular docking studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide lies in its combination of multiple functional groups, which allows for diverse chemical reactivity and potential applications. Its specific structural features, such as the presence of both oxadiazole and triazole rings, distinguish it from other similar compounds.

Properties

Molecular Formula

C18H12BrFN8O2

Molecular Weight

471.2 g/mol

IUPAC Name

1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(5-bromo-2-fluorophenyl)methylideneamino]-5-phenyltriazole-4-carboxamide

InChI

InChI=1S/C18H12BrFN8O2/c19-12-6-7-13(20)11(8-12)9-22-24-18(29)14-15(10-4-2-1-3-5-10)28(27-23-14)17-16(21)25-30-26-17/h1-9H,(H2,21,25)(H,24,29)/b22-9+

InChI Key

FJQSWHNYEZHJIL-LSFURLLWSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=C(N=NN2C3=NON=C3N)C(=O)N/N=C/C4=C(C=CC(=C4)Br)F

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=NN2C3=NON=C3N)C(=O)NN=CC4=C(C=CC(=C4)Br)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.